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Compound of Interest

Compound Name: m-PEG9-acid

Cat. No.: B1193056

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methoxy-poly(ethylene glycol)-acid with
nine ethylene glycol units (m-PEG9-acid), a versatile heterobifunctional linker critical in the
fields of bioconjugation, drug delivery, and proteomics. This document details its chemical and
physical properties, outlines its primary applications, and provides detailed experimental

protocols for its use.

Core Properties of m-PEG9-acid

m-PEG9-acid is a hydrophilic polyethylene glycol (PEG) linker that possesses a terminal
methoxy group and a terminal carboxylic acid. This structure allows for its covalent attachment
to amine-containing molecules, thereby modifying their physicochemical properties.
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Property Value Reference
CAS Number 2576495-35-5 [1]12113]
Molecular Weight 456.53 g/mol [1][4]
Molecular Formula C20H40011

Appearance Solid powder or colorless oil

Purity Typically >95%

Soluble in DMSO, DMF, DCM,

Solubility THE

Key Applications in Drug Development

The unique properties of m-PEG9-acid make it a valuable tool in the development of advanced
therapeutics, primarily in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis
Targeting Chimeras (PROTACS).

Antibody-Drug Conjugates (ADCSs): In ADCs, the m-PEG9-acid linker connects a monoclonal
antibody to a potent cytotoxic drug. The hydrophilic PEG spacer enhances the solubility and
stability of the ADC, can reduce aggregation, and prolongs its circulation time in the
bloodstream. The terminal carboxylic acid of the linker is used to attach an amine-containing
drug payload.

Proteolysis Targeting Chimeras (PROTACSs): PROTACSs are heterobifunctional molecules that
induce the degradation of specific target proteins. m-PEG9-acid serves as a flexible linker
connecting a ligand that binds to the target protein and another ligand that recruits an E3
ubiquitin ligase. This proximity facilitates the ubiquitination and subsequent degradation of the
target protein by the proteasome.

Experimental Protocols

The primary reaction involving m-PEG9-acid is the coupling of its terminal carboxylic acid to a
primary amine on a target molecule. This is typically achieved through the formation of an
active ester intermediate using carbodiimide chemistry.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.xcessbio.com/products/m13503
https://www.targetmol.cn/compound/m-peg9-acid
https://broadpharm.com/product/bp-22091
https://www.xcessbio.com/products/m13503
https://www.medchemexpress.com/propargyl-peg9-acid.html
https://www.benchchem.com/product/b1193056?utm_src=pdf-body
https://www.benchchem.com/product/b1193056?utm_src=pdf-body
https://www.benchchem.com/product/b1193056?utm_src=pdf-body
https://www.benchchem.com/product/b1193056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol 1: Amine Coupling using EDC/NHS in an
Aqueous Environment

This protocol is suitable for the conjugation of m-PEG9-acid to proteins or other biomolecules
in an aqueous buffer system.

Materials:

m-PEG9-acid

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
¢ Amine-containing molecule (e.g., protein)

o Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

e Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

e Quenching Solution: 1 M Tris-HCI, pH 8.5 or 1 M hydroxylamine, pH 8.5
¢ Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

Allow all reagents to equilibrate to room temperature.

» Prepare a stock solution of m-PEG9-acid in DMF or DMSO.

¢ Dissolve the amine-containing molecule in the Coupling Buffer.

 |In a separate reaction tube, dissolve m-PEG9-acid in Activation Buffer.

e Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or sulfo-NHS) to
the m-PEG9-acid solution.

 Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
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e Add the activated m-PEG9-acid solution to the solution containing the amine-containing
molecule.

 Incubate for 2 hours at room temperature or overnight at 4°C.

e Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
Incubate for 15 minutes.

» Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate
methods to remove excess reagents.

Protocol 2: Amine Coupling in an Organic Solvent

This protocol is suitable for the conjugation of m-PEG9-acid to small molecules that are soluble
in organic solvents.

Materials:

m-PEG9-acid

EDC or Dicyclohexylcarbodiimide (DCC)

e NHS

Amine-containing molecule

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

Dissolve m-PEG9-acid in anhydrous DCM or DMF.

Add 1.5-2.0 equivalents of EDC (or DCC) and 1.2-1.5 equivalents of NHS.

Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.

In a separate flask, dissolve the amine-containing molecule in anhydrous DCM or DMF.
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e Add the activated m-PEG9-acid solution to the amine-containing molecule solution.
e Add 2-3 equivalents of DIPEA or TEA to the reaction mixture.

 Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

e Once the reaction is complete, filter to remove any urea byproduct if DCC was used.

e Wash the organic solution with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium
bicarbonate), and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the conjugate by flash column chromatography.

Visualizing the Role of m-PEG9-acid

The following diagrams illustrate the functional role of m-PEG9-acid in ADC and PROTAC
mechanisms.
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Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).
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Caption: Workflow of PROTAC-mediated protein degradation.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1193056?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

m-PEG9-Acid +
R-COOH >
( ) NHS-activated Ester

(R-COO-NHS) +
W Stable Amide Bond

Amine Molecule (R-CONH-R")
(R'-NH2)

Click to download full resolution via product page

Caption: EDC/NHS mediated amide bond formation using m-PEG9-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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